molecular formula C12H15F2N3 B15113239 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine

Cat. No.: B15113239
M. Wt: 239.26 g/mol
InChI Key: NLLXDQRMZATDTI-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine is a heterocyclic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . The reaction conditions often involve the use of catalysts such as triethylamine and solvents like ethanol or water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of scalable reaction conditions suggest that it could be produced on a larger scale using similar methodologies as in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine is unique due to its difluoropiperidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15F2N3

Molecular Weight

239.26 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C12H15F2N3/c13-12(14)4-6-17(7-5-12)11-9-2-1-3-10(9)15-8-16-11/h8H,1-7H2

InChI Key

NLLXDQRMZATDTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)(F)F

Origin of Product

United States

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